molecular formula C20H38O8 B8133512 Bis-PEG4-t-butyl ester

Bis-PEG4-t-butyl ester

Cat. No.: B8133512
M. Wt: 406.5 g/mol
InChI Key: BEMRKFMWPQHBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-PEG4-t-butyl ester: is a symmetrical, linear bifunctional polyethylene glycol reagent characterized by its two terminal t-butyl ester groups. This compound is known for its hydrophilic nature, biocompatibility, and versatile functionalization, making it an essential building block for bioconjugation and drug delivery system development in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG4-t-butyl ester typically involves the reaction of polyethylene glycol with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using techniques such as column chromatography to obtain a high-purity compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as crystallization or distillation to ensure the compound meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis-PEG4-t-butyl ester is used as a linker molecule in the synthesis of complex organic compounds. Its bifunctional nature allows it to connect two different molecules, facilitating the creation of novel chemical entities .

Biology: In biological research, this compound is employed in the modification of biomolecules such as proteins and peptides. It enhances the solubility and stability of these biomolecules, making them more suitable for various assays and experiments .

Medicine: The compound is crucial in drug delivery systems, where it serves as a linker for attaching therapeutic agents to targeting moieties. This improves the efficacy and specificity of the drugs, reducing side effects and enhancing patient outcomes .

Industry: In industrial applications, this compound is used in the production of advanced materials, including hydrogels and polymers. Its ability to improve the properties of these materials makes it valuable in various manufacturing processes .

Mechanism of Action

Bis-PEG4-t-butyl ester exerts its effects primarily through its bifunctional nature, allowing it to act as a bridge between different molecules. The t-butyl ester groups can be selectively deprotected under acidic conditions, revealing reactive carboxylic acid groups that can form covalent bonds with other molecules. This mechanism is crucial in bioconjugation and drug delivery applications, where precise control over molecular interactions is required .

Comparison with Similar Compounds

Uniqueness: Bis-PEG4-t-butyl ester stands out due to its t-butyl ester groups, which offer unique reactivity and stability compared to other similar compounds. The t-butyl groups provide steric hindrance, protecting the ester linkage from hydrolysis under mild conditions, making it particularly useful in applications requiring stability and controlled reactivity .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O8/c1-19(2,3)27-17(21)7-9-23-11-13-25-15-16-26-14-12-24-10-8-18(22)28-20(4,5)6/h7-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMRKFMWPQHBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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